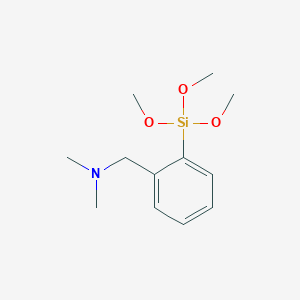
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane is a heterocyclic compound that features a diazepane ring fused with a pyrimidine moiety
準備方法
The synthesis of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product yield .
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. These methods often incorporate advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .
化学反応の分析
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace specific atoms or groups within the compound. .
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
科学的研究の応用
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological systems and interactions, particularly in the development of enzyme inhibitors and receptor modulators.
Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.
Industry: The compound is utilized in the production of specialty chemicals and advanced materials
作用機序
The mechanism of action of 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways and processes, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context of use .
類似化合物との比較
1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane can be compared with other similar compounds, such as:
- 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidine-4-carboxylic acid
- 1-(2-Cyclopropyl-6-ethylpyrimidin-4-yl)piperidin-4-amine
- 6-[4-(2-cyclopropyl-6-ethylpyrimidin-4-yl)piperazin-1-yl]-9H-purine
These compounds share structural similarities but differ in their functional groups and specific applications. The uniqueness of this compound lies in its diazepane ring, which imparts distinct chemical and biological properties .
特性
分子式 |
C14H22N4 |
|---|---|
分子量 |
246.35 g/mol |
IUPAC名 |
1-(2-cyclopropyl-6-ethylpyrimidin-4-yl)-1,4-diazepane |
InChI |
InChI=1S/C14H22N4/c1-2-12-10-13(17-14(16-12)11-4-5-11)18-8-3-6-15-7-9-18/h10-11,15H,2-9H2,1H3 |
InChIキー |
YLPPNGLKNZLBRO-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC(=NC(=N1)C2CC2)N3CCCNCC3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


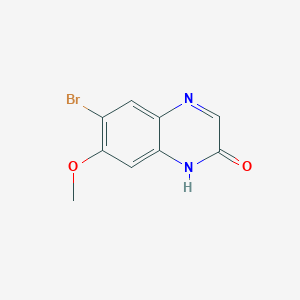
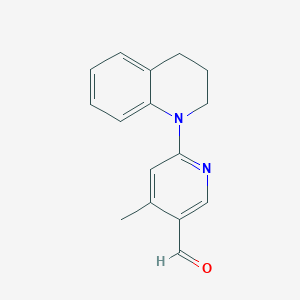
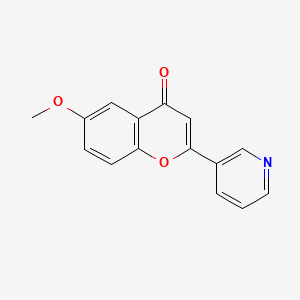
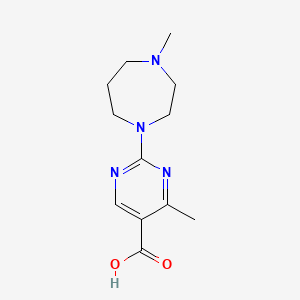
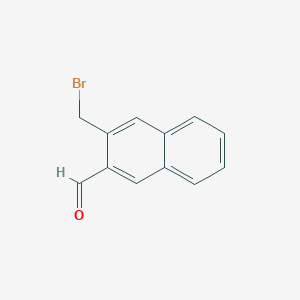
![tert-Butyl (1-methyl-1H-imidazo[4,5-c]pyridin-6-yl)carbamate](/img/structure/B11863474.png)
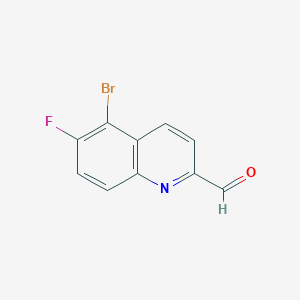
![3-Bromo-4-chlorothieno[2,3-b]pyridine](/img/structure/B11863499.png)

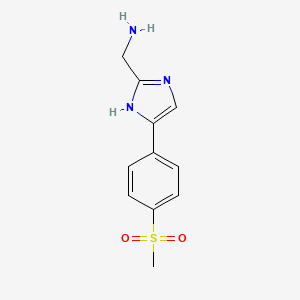
![1,4-Dioxaspiro[4.5]decan-8-ylmagnesium bromide](/img/structure/B11863520.png)


